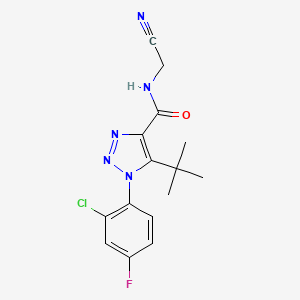

![molecular formula C24H20N2O2 B2836842 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 898426-32-9](/img/structure/B2836842.png)

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

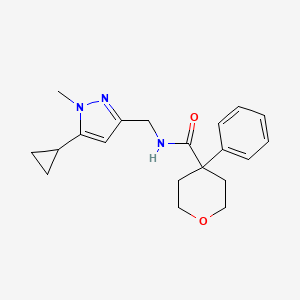

The compound “N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1’-biphenyl]-4-carboxamide” is a nitrogen-containing heterocyclic compound . It is a part of the pyrrolopyrazine class of compounds, which are known to exhibit a wide range of biological activities . The compound is not intended for human or veterinary use and is available for research purposes.

Molecular Structure Analysis

The molecular formula of the compound is C15H16N2O2. It includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The InChI and SMILES strings provide a textual representation of the compound’s structure.Aplicaciones Científicas De Investigación

Polymorphic Modifications for Hypertension Treatment

Shishkina et al. (2018) discuss the polymorphic modifications of a structurally related 1H-pyrrolo[3,2,1-ij]quinoline derivative with strong diuretic properties. This compound can be used as a new hypertension remedy. Two polymorphic forms were identified, which showed different crystal packing and organizational levels, indicating its potential for tailored pharmaceutical formulations (Shishkina et al., 2018).

Efficient Synthesis for Research and Development

Dorow et al. (2006) developed an efficient synthesis route for a pyrrolquinolone compound, showcasing the importance of synthesis efficiency in the research and development of pharmaceuticals. The synthesis involved selective iodination, quinolone formation, and Sonogashira coupling, underlining the compound's relevance in chemical synthesis research (Dorow et al., 2006).

Antibacterial Activity of Novel Derivatives

A study by Largani et al. (2017) on novel pyrrolo[3,4-b]quinolin derivatives demonstrated significant antibacterial activity. This indicates the compound's potential use in developing new antibacterial agents, highlighting the importance of structural modifications in enhancing biological activity (Largani et al., 2017).

Potential in Metal Coordination and Targeted Delivery

Yang et al. (2017) synthesized compounds related to N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide, which can form coordinate bonds with metal ions. This property suggests potential applications in creating complexes for targeted delivery of therapeutic agents, such as nitric oxide to biological sites (Yang et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c27-22-15-20-14-21(13-19-7-4-12-26(22)23(19)20)25-24(28)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDLUYVEYNRVBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)CC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

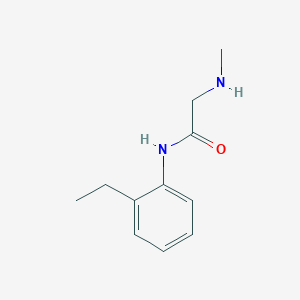

![4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde](/img/structure/B2836759.png)

![1-(4-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2836760.png)

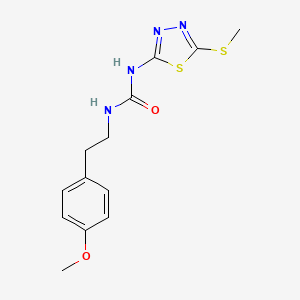

![2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide](/img/structure/B2836762.png)

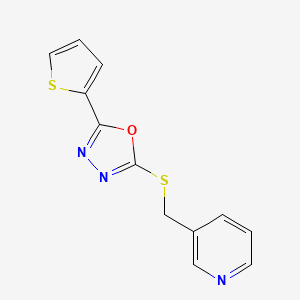

![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2836767.png)

![6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2836770.png)

![Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate](/img/structure/B2836779.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2836780.png)